molecular formula C10H11NO2 B14847631 3-Hydroxy-4-isopropoxybenzonitrile

3-Hydroxy-4-isopropoxybenzonitrile

Cat. No.: B14847631
M. Wt: 177.20 g/mol
InChI Key: DZHQNRQTBBGQLV-UHFFFAOYSA-N
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Description

3-Hydroxy-4-isopropoxybenzonitrile is a benzonitrile derivative featuring a hydroxy group at the 3-position and an isopropoxy group at the 4-position of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to its functional groups, which may influence binding interactions, solubility, and metabolic stability.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-hydroxy-4-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7,12H,1-2H3

InChI Key

DZHQNRQTBBGQLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(propan-2-yloxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(propan-2-yloxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4-(propan-2-yloxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(propan-2-yloxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function. The propan-2-yloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
This compound -OH (3), -OCH(CH₃)₂ (4), -CN (1) C₁₀H₁₁NO₂ 177.2 Higher polarity due to -OH; moderate solubility in polar solvents
3-Cyclopentyloxy-4-methoxybenzonitrile -O-C₅H₉ (3), -OCH₃ (4), -CN (1) C₁₃H₁₅NO₃ 233.3 Bulky cyclopentyloxy group reduces solubility; methoxy enhances lipophilicity
4-Isopropoxy-3-methoxybenzyl chloride -OCH(CH₃)₂ (4), -OCH₃ (3), -CH₂Cl (1) C₁₁H₁₅ClO₂ 214.7 Chloride group increases reactivity (e.g., nucleophilic substitution)

Notes:

  • This may enhance solubility in polar solvents like methanol or water .
  • Reactivity : The nitrile group in all compounds allows for hydrolysis to carboxylic acids or amides. The benzyl chloride analog (4-isopropoxy-3-methoxybenzyl chloride) is more reactive due to the labile chlorine atom, enabling nucleophilic substitutions .

Electronic and Solubility Trends

  • Electron-Withdrawing Effects : The nitrile group exerts an electron-withdrawing effect, stabilizing the aromatic ring. The hydroxy group in the target compound further deactivates the ring compared to methoxy or alkoxy substituents.
  • Solubility :
    • This compound : Predicted to have moderate solubility in polar solvents due to -OH and nitrile groups.
    • 3-Cyclopentyloxy-4-methoxybenzonitrile : Lower solubility in water due to hydrophobic cyclopentyl and methoxy groups.
    • 4-Isopropoxy-3-methoxybenzyl chloride : Solubility likely similar to ethers but may form emulsions due to the chloride moiety.

Research Implications and Limitations

While structural analogs provide insights, direct experimental data on this compound remain scarce. Key gaps include:

  • Measured solubility, melting point, and stability.
  • Comparative pharmacological or agrochemical activity.

Further studies are needed to validate these hypotheses.

References (Hairui Chem, 2025): Structural data for 3-cyclopentyloxy-4-methoxybenzonitrile and 4-isopropoxy-3-methoxybenzyl chloride.

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